

Technical Guide: Isolation of Norbatzelladine L from Marine Sponges

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Compound of Interest

Compound Name: *norbatzelladine L*

Cat. No.: B13912985

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the isolation, characterization, and biological activities of **norbatzelladine L**, a polycyclic guanidine alkaloid derived from marine sponges. The information is compiled to serve as a technical resource for professionals in natural product chemistry, pharmacology, and drug development.

Introduction

Norbatzelladine L is a marine natural product belonging to the batzelladine class of alkaloids, which are characterized by complex polycyclic guanidine structures.^[1] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities.^{[1][2]} **Norbatzelladine L** has been isolated from marine sponges of the genus *Monanchora* and *Clathria*.^{[3][4][5]} It has demonstrated a range of promising pharmacological effects, including antiviral, antitumor, and antifungal properties, making it a valuable lead compound for further investigation.^{[3][6]}

Source Organisms

Norbatzelladine L has been successfully isolated from several species of marine sponges, including:

- An unidentified species of *Monanchora* sp.^{[3][5][7]}

- *Monanchora arbuscula*[\[4\]](#)[\[8\]](#)
- *Clathria calla*[\[4\]](#)

These sponges are major producers of bioactive compounds, which they use as a chemical defense mechanism in their sessile marine environment.[\[9\]](#)

Experimental Protocols: Isolation and Purification

The following is a representative methodology for the isolation and purification of **norbatzelladine L**, based on standard practices for marine natural product extraction.

3.1 Collection and Preparation of Sponge Material

- **Collection:** The sponge material (e.g., *Monanchora arbuscula*) is collected from its marine habitat.
- **Preparation:** Immediately upon collection, the sponge samples are typically frozen to preserve the chemical integrity of the metabolites.
- **Lyophilization and Grinding:** The frozen sponge material is lyophilized (freeze-dried) to remove water and then ground into a fine powder to maximize the surface area for solvent extraction.

3.2 Extraction and Fractionation

- **Initial Extraction:** The powdered sponge material is exhaustively extracted with a solvent mixture, typically methanol (MeOH) and dichloromethane (CH₂Cl₂), at room temperature.
- **Concentration:** The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated residue.
- **Solvent Partitioning:** The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A common scheme involves partitioning between n-hexane, ethyl acetate (EtOAc), and water or methanol/water. The bioactive compounds, including **norbatzelladine L**, typically concentrate in the more polar fractions (EtOAc and/or MeOH/H₂O).

3.3 Chromatographic Purification A multi-step chromatographic process is required to isolate **norbatzelladine L** to purity.

- **Silica Gel Column Chromatography:** The bioactive fraction is first separated on a silica gel column using a gradient elution system, starting with a non-polar solvent (like n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.
- **Size-Exclusion Chromatography:** Fractions containing **norbatzelladine L** are often further purified using size-exclusion chromatography (e.g., Sephadex LH-20) with methanol as the mobile phase to separate compounds based on their molecular size.
- **High-Performance Liquid Chromatography (HPLC):** The final purification step typically involves reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient of water and acetonitrile (ACN) or methanol, often with a modifier like trifluoroacetic acid (TFA), is used to elute the pure compound. Fractions are monitored by UV detection, and those corresponding to **norbatzelladine L** are collected, combined, and concentrated.

3.4 Structure Elucidation The definitive structure of the isolated **norbatzelladine L** is confirmed through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Biological Activity

Norbatzelladine L exhibits a wide array of biological activities. The quantitative data from various studies are summarized below.

Table 1: Antitumor Cytotoxic Activity of **Norbatzelladine L**

Cell Line	Cancer Type	Measurement	Value	Citation
MDA-MB-231	Breast Cancer	GI ₅₀	0.7 - 7 µM	[3][4]
A549	Lung Carcinoma	GI ₅₀	0.7 - 7 µM	[3][4]
HT29	Colon Carcinoma	GI ₅₀	0.7 - 7 µM	[3][4]

| Various | Leukemia, Melanoma, Glioblastoma | - | Cytotoxic [[3][7]] |

Table 2: Antiviral and Antifungal Activity of **Norbatzelladine L**

Target	Activity	Measurement	Value / Result	Citation
Herpes Simplex Virus Type 1 (HSV-1)	Antiviral	% Inhibition	97% at 2.5 µg/mL	[3][5]
Pdr5p Transporter (S. cerevisiae)	ATPase Inhibition	IC ₅₀	3.8 µM	[6]

| Fluconazole-Resistant Fungi | Chemosensitizer | - | Reverses fluconazole resistance |[8][10] |

Visualizations

5.1 Experimental Workflow for Isolation

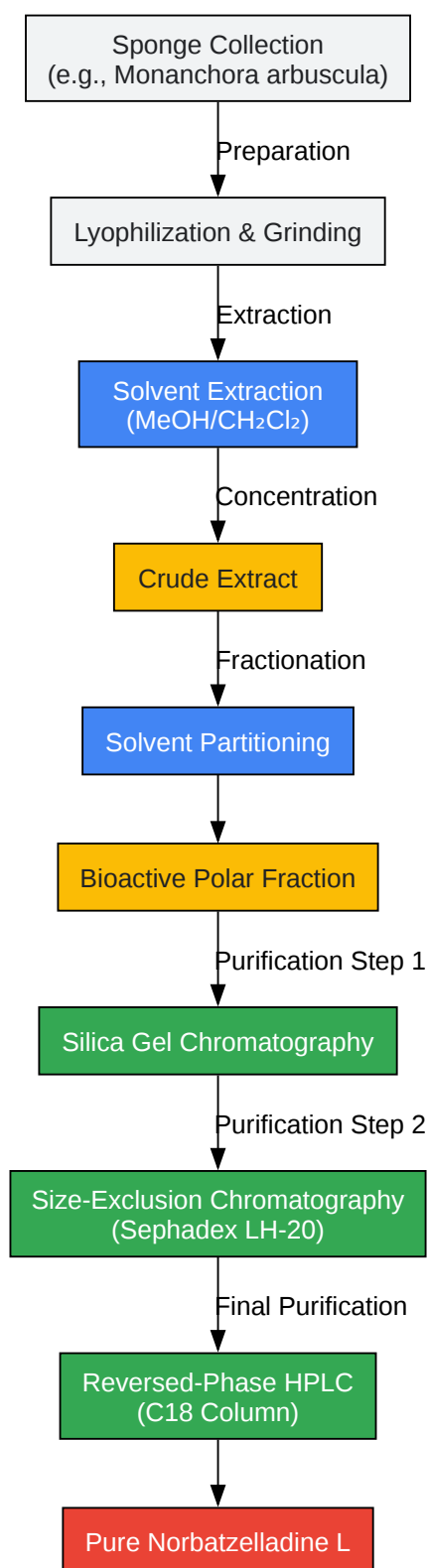


Figure 1: Generalized Experimental Workflow for Norbatzelladine L Isolation

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Figure 1: Generalized Experimental Workflow for **Norbatzelladine L** Isolation

5.2 Profile of Biological Activities

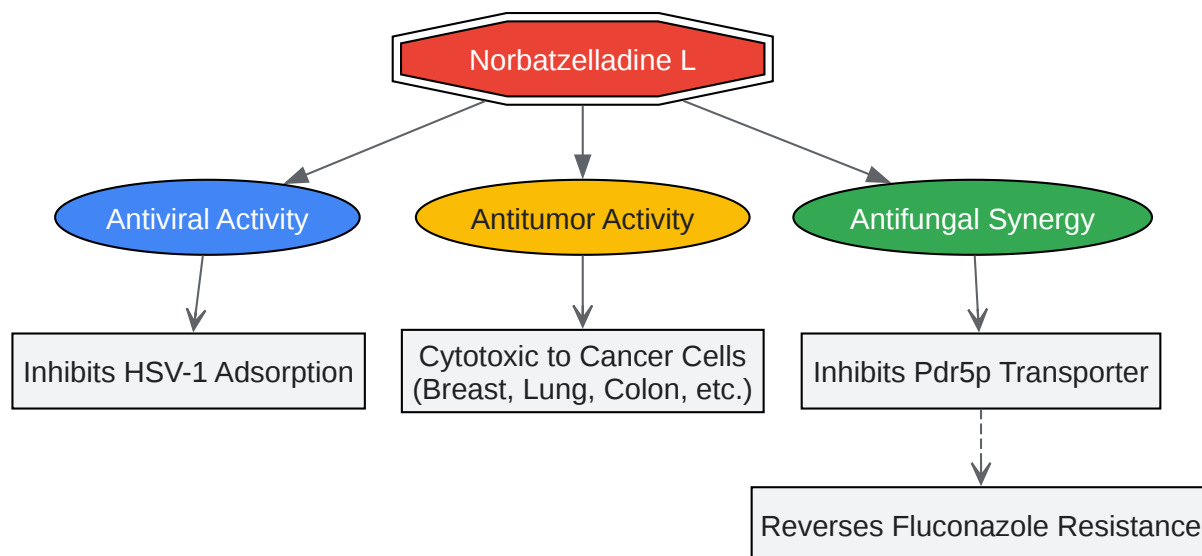


Figure 2: Biological Activity Profile of Norbatzelladine L

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Figure 2: Biological Activity Profile of **Norbatzelladine L**

Conclusion

The isolation of **norbatzelladine L** from marine sponges like *Monanchora arbuscula* presents a complex but rewarding challenge in natural product chemistry. The multi-step process involving extraction, partitioning, and extensive chromatography yields a compound with significant therapeutic potential. Its demonstrated efficacy against viral infections, various cancer cell lines, and its unique ability to reverse antifungal drug resistance highlight **norbatzelladine L** as a critical molecule for future drug discovery and development programs. Further research into its mechanisms of action and potential for synthetic production is warranted.[11][12]

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